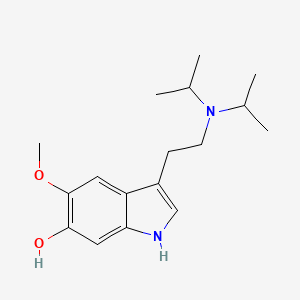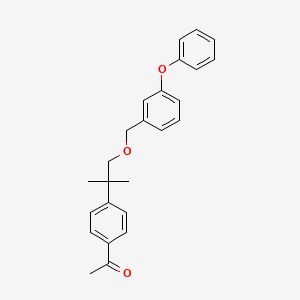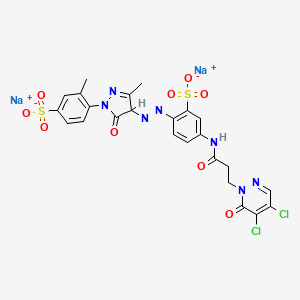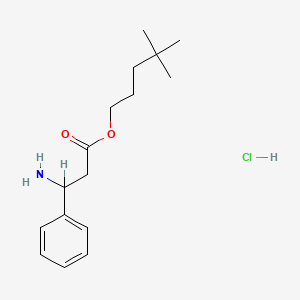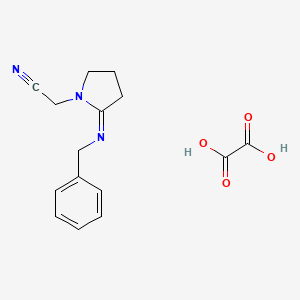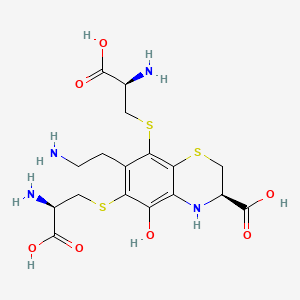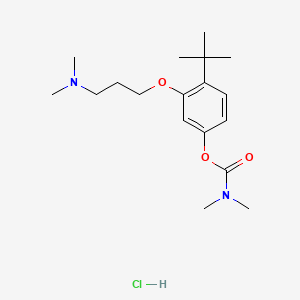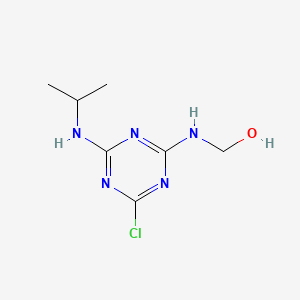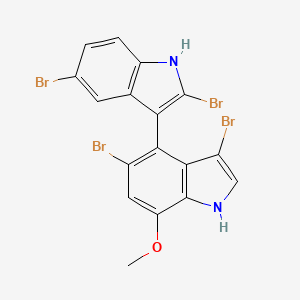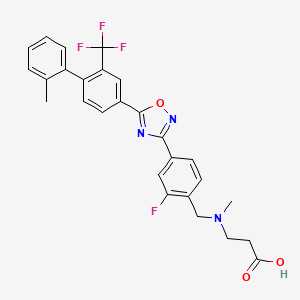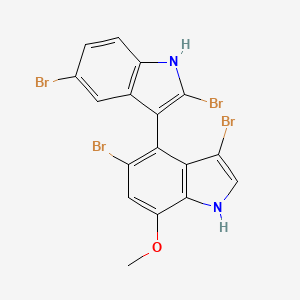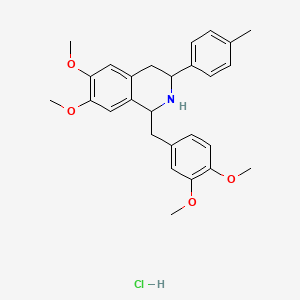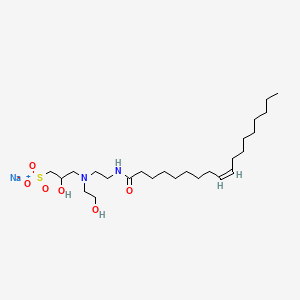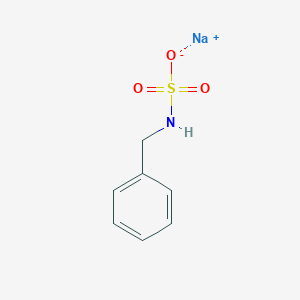
Sodium benzylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium benzylsulfamate is an organic compound with the molecular formula C7H8NO3S.Na. It is a sodium salt of benzylsulfamic acid and is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium benzylsulfamate can be synthesized through the reaction of benzylamine with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents like dichloromethane.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent quality and yield. The process includes:
Sulfonation: Benzylamine is reacted with sulfur trioxide in a controlled environment.
Neutralization: The resulting benzylsulfamic acid is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium benzylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylsulfonic acid.
Reduction: Reduction reactions can convert it back to benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve polar solvents and mild temperatures.
Major Products:
Oxidation: Benzylsulfonic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Sodium benzylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: It serves as a biochemical tool for studying enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium benzylsulfamate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein Interaction: Modifying protein structures and functions through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
Comparison:
- Sodium benzylsulfamate is unique due to its benzyl group, which imparts distinct reactivity and applications compared to other sulfonates.
- Sodium benzenesulfonate lacks the benzyl group, making it less reactive in certain substitution reactions.
- Sodium toluenesulfonate has a methyl group instead of a benzyl group, affecting its solubility and reactivity.
- Sodium methanesulfonate is simpler in structure and is often used in different industrial applications due to its higher solubility.
Propriétés
Numéro CAS |
15790-83-7 |
|---|---|
Formule moléculaire |
C7H8NNaO3S |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
sodium;N-benzylsulfamate |
InChI |
InChI=1S/C7H9NO3S.Na/c9-12(10,11)8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
HLXDLLTZCHINKX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



